5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one (5,7-DCDN) is a monocyclic aromatic compound that is widely used in scientific research. It has a wide range of applications, from drug discovery and development to biochemical and physiological studies. The compound is also known by its common name, ‘3,4-dihydronaphthalen-1(2H)-one’.
Scientific Research Applications
Synthesis Techniques
- One-Pot Synthesis : A one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones, which would include derivatives like 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one, has been developed using Pd(PPh3)4/AgOAc catalysis. This method is noted for its simplicity, mild conditions, and good yields (Liu et al., 2012).
Chemical Structure and Reactions
- Dynamic NMR Studies : Research involving photochlorinations and dechlorination reactions of related dihydronaphthalene compounds has been conducted, providing insights into the structural dynamics and chemical reactivity of this class of compounds (Garcia et al., 1995).
- Chromium Tricarbonyl Complexes : Investigations into the reactions of 1,4-dihydronaphthalene with chromium tricarbonyl complexes shed light on the metal-induced thermal isomerizations of such compounds, which may be relevant to 5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one (Oprunenko et al., 2007).
Biological and Medicinal Chemistry
- Antimicrobial Activities : A study on 3,4-Dihydro-2H-naphthalen-1-ones (a category including the chemical ) showed that derivatives of this compound exhibit significant antimicrobial activities, particularly certain thiazolidinones (Gupta & Chaudhary, 2013).
- Cytotoxic Activity : Novel 3,4-dihydronaphthalen-1(2H)-ones with spiro-butyrolactone, isolated from endophytic fungi, have shown selective cytotoxic activity against certain cancer cell lines (Sang et al., 2017).
Chemical Synthesis and Modifications
- Synthesis of Novel Compounds : Various studies have been conducted on the synthesis of novel compounds using 3,4-dihydronaphthalen-1(2H)-ones as starting materials or intermediates, demonstrating the chemical's versatility in synthetic chemistry (Faul et al., 2001), (Zhuang & Hartmann, 1998).
Structural Characterization
- X-Ray Crystallography : The structure of certain dihydronaphthalen-1(2H)-one derivatives has been confirmed using X-ray crystallographic data, providing a deeper understanding of the molecular structure of these compounds (Kumar et al., 2019).
Pharmacological Potential
- Mast Cell Stabilizing Activity : Some derivatives of 3,4-dihydronaphthalen-1(2H)-one have been identified as potential modulators for allergic and inflammatory responses, particularly through mast cell stabilizing activity (Barlow et al., 2011).
Chemical Properties and Synthesis
- Intramolecular Alkylation Studies : Research on the acid-catalyzed reactions of certain dihydronaphthalen-1(2H)-ones has provided insights into their chemical properties and potential applications in synthetic chemistry (Johnson & Mander, 1978).
Synthesis and Binding Affinity
- Benzodiazepine Site Binding : A series of 3,4-dihydronaphthalen-1(2H)-ones showed high binding affinity for the benzodiazepine site of GABAA receptors, highlighting their potential in neurological research and drug development (Szekeres et al., 2004).
properties
IUPAC Name |
5,7-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKHBGYPFVREIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Cl)Cl)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-3,4-dihydronaphthalen-1(2H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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